N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide
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Overview
Description
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide is a heterocyclic compound that combines the structural features of benzimidazole and pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide typically involves the condensation of benzimidazole derivatives with pyridine carboxylic acids or their derivatives. One common method is the reaction of 2-aminobenzimidazole with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: H2O2 or KMnO4 in an acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole amines. Substitution reactions can lead to various alkylated or acylated derivatives .
Scientific Research Applications
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential biomolecules in bacteria and fungi. In anticancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by interacting with key signaling pathways and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-2-carboxamide
- N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-4-carboxamide
- N-[(E)-1H-benzimidazol-2-ylmethylideneamino]quinoline-3-carboxamide
Uniqueness
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide is unique due to its specific structural configuration, which allows for versatile interactions with biological targets. This uniqueness makes it a promising candidate for drug development, particularly in areas where other similar compounds may not be as effective .
Properties
IUPAC Name |
N-[(E)-1H-benzimidazol-2-ylmethylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(10-4-3-7-15-8-10)19-16-9-13-17-11-5-1-2-6-12(11)18-13/h1-9H,(H,17,18)(H,19,20)/b16-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNBIVZGDOFBBW-CXUHLZMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C=N/NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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